molecular formula C8H6FNO4 B3023081 Methyl 2-fluoro-6-nitrobenzoate CAS No. 212189-78-1

Methyl 2-fluoro-6-nitrobenzoate

Cat. No.: B3023081
CAS No.: 212189-78-1
M. Wt: 199.14 g/mol
InChI Key: MJARIPZQSNWYMM-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where a fluorine atom is substituted at the 2-position and a nitro group at the 6-position. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Scientific Research Applications

Methyl 2-fluoro-6-nitrobenzoate is used in several scientific research fields:

Safety and Hazards

Methyl 2-fluoro-6-nitrobenzoate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability and its ability to reach its targets within the body.

Action Environment

The action, efficacy, and stability of Methyl 2-fluoro-6-nitrobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature for optimal stability . Furthermore, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-6-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-fluorobenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 2-amino-6-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-fluoro-6-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-6-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which can significantly affect its chemical reactivity and biological interactions. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its similar compounds .

Properties

IUPAC Name

methyl 2-fluoro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJARIPZQSNWYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344543
Record name Methyl 2-fluoro-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212189-28-1
Record name Methyl 2-fluoro-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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